molecular formula C28H32N4O2S B12487648 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B12487648
M. Wt: 488.6 g/mol
InChI Key: PFCKMWARMSRUOV-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a benzylpiperazine moiety and an isopropoxybenzoyl group, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanol, sodium cyanoborohydride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission in the brain . The compound may also interact with other neurotransmitter systems, contributing to its antidepressant effects .

Comparison with Similar Compounds

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA can be compared with other piperazine derivatives, such as:

The uniqueness of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISPROPOXYBENZOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns.

Properties

Molecular Formula

C28H32N4O2S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C28H32N4O2S/c1-21(2)34-26-14-8-23(9-15-26)27(33)30-28(35)29-24-10-12-25(13-11-24)32-18-16-31(17-19-32)20-22-6-4-3-5-7-22/h3-15,21H,16-20H2,1-2H3,(H2,29,30,33,35)

InChI Key

PFCKMWARMSRUOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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